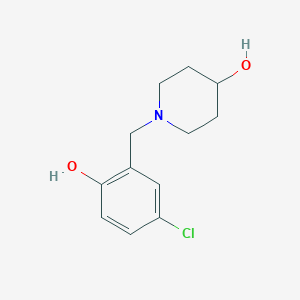

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol

Overview

Description

“1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols against 20 test microorganisms was studied .Scientific Research Applications

Synthesis and Stereochemistry

Optically pure derivatives of piperidine and pyrrolidine have been synthesized using a tandem process involving nucleophilic addition and intramolecular elimination, showcasing methods for controlling stereochemistry at newly created chiral centers (Ruano, Alemán, & Cid, 2006).

Crystal Structure Analysis

The crystal structure of certain piperazine dione compounds, which are structurally related to piperidin-4-ols, has been described, offering insights into their conformation and potential intermolecular interactions (Razak et al., 2000).

Bioactivity and Chemical Properties

- A novel compound demonstrating broad inhibitory activities toward fungi has been synthesized, emphasizing the potential bioactivity of piperidine derivatives (Xue Si-jia, 2011).

- The preparation and characterization of compounds with potential as CCR5 antagonists illustrate the relevance of piperidine derivatives in the development of therapeutic agents (Bi, 2014).

Pharmacological Properties

Research into sila-analogues of selective σ ligands indicates the broad applicability of piperidine derivatives in studying pharmacological properties and receptor affinities (Tacke et al., 2003).

Antioxidants for Polypropylene Copolymers

The synthesis and performance evaluation of piperidine derivatives as antioxidants in polypropylene copolymer highlight their potential utility in material science (Desai et al., 2004).

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Target of Action

The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The mode of action of piperidine derivatives also depends on the specific compound. They can act as agonists or antagonists at their target sites, modulating the activity of these targets .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target of action .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of a piperidine derivative’s action would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include the physiological environment in the body (such as pH and temperature), as well as external factors like storage conditions .

Future Directions

properties

IUPAC Name |

1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFCPYRIIYFZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

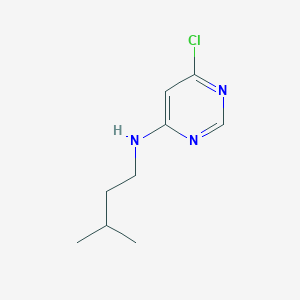

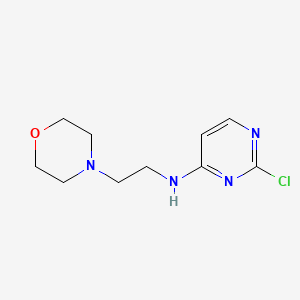

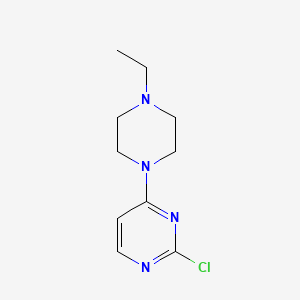

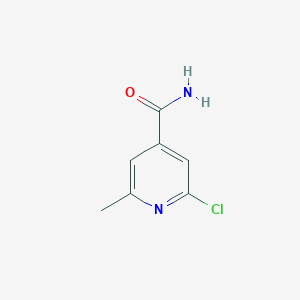

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1488315.png)

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)

![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)